Increased Electron Affinity: 2-Fluorotetracene-5,12-dione Accepts Electrons More Readily Than Unsubstituted Tetracene-5,12-dione
Fluorination of acenequinone cores systematically lowers the lowest unoccupied molecular orbital (LUMO) energy. For 2-fluorotetracene-5,12-dione, DFT calculations predict a LUMO level approximately 0.3–0.5 eV lower than that of unsubstituted tetracene-5,12-dione (C₁₈H₁₀O₂) [1]. Experimental validation via cyclic voltammetry on analogous fluorinated pentacenequinones shows that half-wave reduction potentials shift anodically by +0.2 to +0.4 V upon fluorine substitution, corresponding to enhanced electron-accepting capability [2]. This lower LUMO makes 2-fluorotetracene-5,12-dione a superior precursor for n-type organic semiconductors, where efficient electron injection from common cathode materials (e.g., Au, ITO) is critical.
| Evidence Dimension | LUMO Energy Level (computed) |
|---|---|
| Target Compound Data | LUMO ≈ –3.2 to –3.6 eV (estimated for 2-fluorotetracene-5,12-dione based on DFT trends for fluorinated acenequinones) [1] |
| Comparator Or Baseline | Tetracene-5,12-dione (unsubstituted): LUMO ≈ –2.8 to –3.1 eV [1] |
| Quantified Difference | LUMO lowered by approximately 0.3–0.5 eV |
| Conditions | DFT calculations at the B3LYP/6-31G(d,p) level; experimental reduction potentials measured by cyclic voltammetry in 0.1 M Bu₄NPF₆/CH₂Cl₂ vs. Fc/Fc⁺ (class-level data from fluorinated pentacenequinone analogs). |
Why This Matters
A lower LUMO energy directly enables n-type (electron-transporting) semiconductor behavior, which is unattainable with the unsubstituted parent compound and is essential for complementary logic circuits and organic photovoltaics.
- [1] Quantum chemical study of electron structure and charge transport properties of symmetric acenequinones. Acta Chimica Slovaca, 2018, 11(2), 147-155. DOI: 10.2478/acs-2018-0020. View Source
- [2] N-type organic semiconductors based on π-deficient pentacenequinones: synthesis, electronic structures, molecular packing, and thin film transistors. Chemistry of Materials, 2010, 22(23), 6438-6443. DOI: 10.1021/cm102681p. View Source
